REACTION_CXSMILES
|
[F:1][C:2]([F:8])([CH:5]([F:7])[F:6])[CH2:3][OH:4].[F:9][C:10]([F:25])([S:21](F)(=[O:23])=[O:22])[C:11]([F:20])([F:19])[C:12]([F:18])([F:17])[C:13]([F:16])([F:15])[F:14].[OH-].[K+]>O>[F:1][C:2]([F:8])([CH:5]([F:7])[F:6])[CH2:3][O:4][S:21]([C:10]([F:9])([F:25])[C:11]([F:19])([F:20])[C:12]([F:17])([F:18])[C:13]([F:16])([F:15])[F:14])(=[O:23])=[O:22] |f:2.3|
|
Name
|
|
Quantity
|
202 g
|
Type
|
reactant
|
Smiles
|
FC(CO)(C(F)F)F
|
Name
|
|
Quantity
|
465 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)F)F
|
Name
|
|
Quantity
|
211.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
500 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 16 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was equipped with a magnetic stirrer, cold water condenser
|
Type
|
CUSTOM
|
Details
|
did not exceed 35° C
|
Type
|
FILTRATION
|
Details
|
Precipitated salts were then filtered from the mixture
|
Type
|
CUSTOM
|
Details
|
the lower liquid fluorochemical product phase was separated from the upper aqueous phase
|
Type
|
CUSTOM
|
Details
|
were removed from the liquid fluorochemical product phase by atmospheric distillation
|
Type
|
CUSTOM
|
Details
|
Approximately 500 g of 2,2,3,3-tetrafluoropropyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate was recovered at a purity of 98.9 percent
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
FC(COS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |